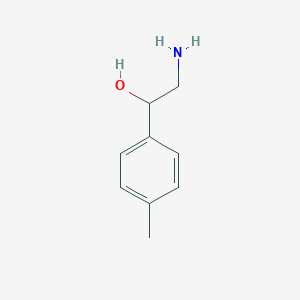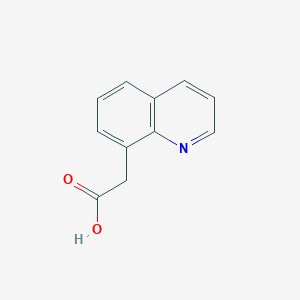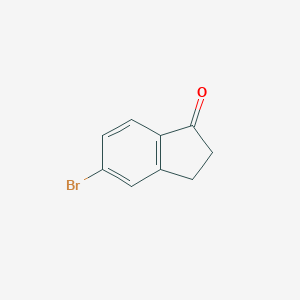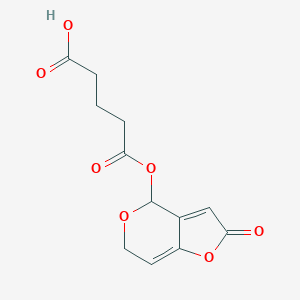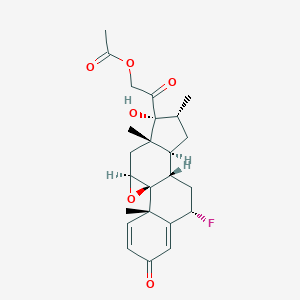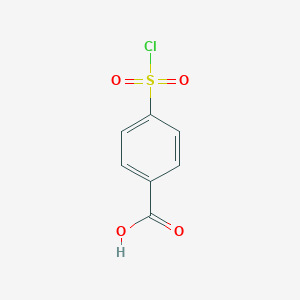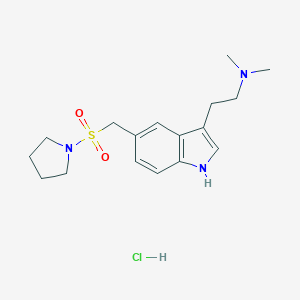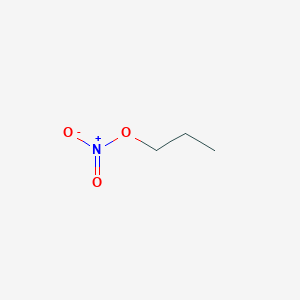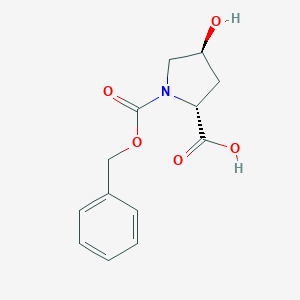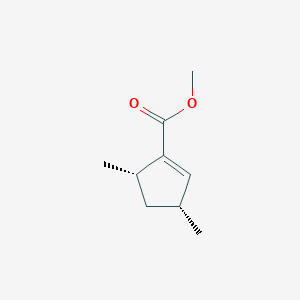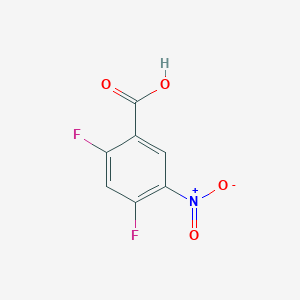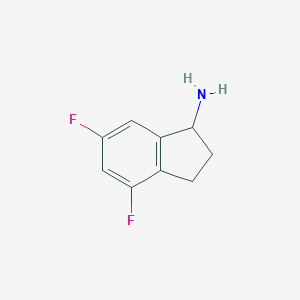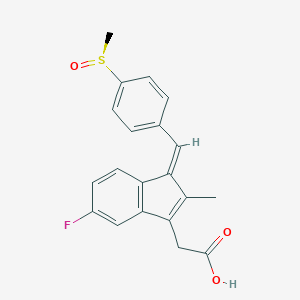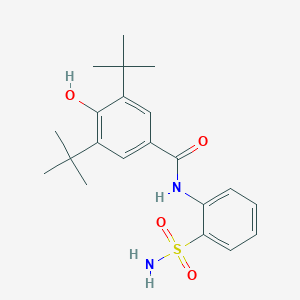
3,5-Dhsb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dhsb is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups, a hydroxyl group, and a sulfamoylphenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dhsb typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxybenzoic acid with an appropriate amine, such as 2-aminobenzenesulfonamide, under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3,5-Dhsb undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3,5-Dhsb has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3,5-Dhsb involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but lacks the sulfamoylphenyl group.
N-(2-Sulfamoylphenyl)benzamide: Lacks the bulky tert-butyl groups and hydroxyl group.
Uniqueness
3,5-Dhsb is unique due to the combination of its bulky tert-butyl groups, hydroxyl group, and sulfamoylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
CAS番号 |
150457-37-7 |
|---|---|
分子式 |
C21H28N2O4S |
分子量 |
404.5 g/mol |
IUPAC名 |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
InChIキー |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
Key on ui other cas no. |
150457-37-7 |
同義語 |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


